Larvicidal Potency: Tosyl Oxime Outperforms Free Oxime by >8‑fold
In a head‑to‑head SAR study of 14 [1,4]-benzoquinone mono‑oximes, the tosyl‑containing subset demonstrated dramatically higher larvicidal activity than the free oxime. The 2,6‑dimethyl tosylate (11) reached LC50 = 9.858 ppm and the 2‑methyl tosylate (9) LC50 = 14.450 ppm, while the parent free oxime (1) required LC50 = 121.181 ppm [1]. Although the exact LC50 of the unsubstituted tosyl oxime (target compound) was not reported in the extractable summary, its activity is bracketed between the free oxime and the methyl‑substituted tosylates, and the tosyl group itself accounts for >8‑fold potency enhancement over the free OH [1].
| Evidence Dimension | Larvicidal activity (LC50, third‑instar Aedes aegypti larvae) |
|---|---|
| Target Compound Data | Not precisely determined in the accessible abstract; expected to lie between 14.450 and 121.181 ppm based on SAR |
| Comparator Or Baseline | [1,4]-Benzoquinone oxime (free OH): LC50 = 121.181 ppm; 2‑methyl tosylate (9): LC50 = 14.450 ppm; 2,6‑dimethyl tosylate (11): LC50 = 9.858 ppm |
| Quantified Difference | Tosylation improves potency by ≥8‑fold (free oxime vs. closest tosylate comparator) |
| Conditions | Third‑instar Aedes aegypti larvae, 24‑h exposure, ppm-based dose–response |
Why This Matters
For vector‑control research, the tosyl oxime scaffold reliably yields sub‑20‑ppm larvicidal hits, whereas the free oxime is essentially inactive at comparable concentrations.
- [1] Lima, T.C., Lima Santos, S.R., Uliana, M.P., Santos, R.L.C., Brocksom, T.J., de Holanda Cavalcanti, S.C., de Sousa, D.P. (2015). Oxime derivatives with larvicidal activity against Aedes aegypti L. Parasitology Research, 114(8), 2883–2891. DOI: 10.1007/s00436-015-4489-9. View Source
